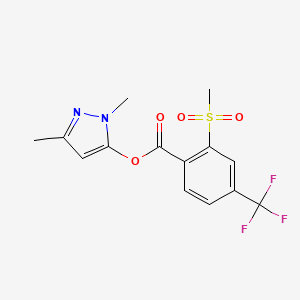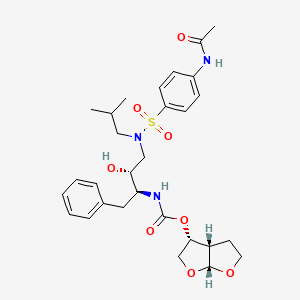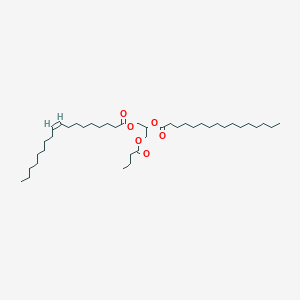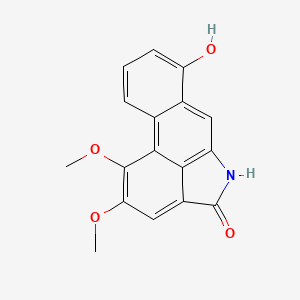
5-Hydroxymethylfluorescein diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethylfluorescein diacetate is a fluorescent dye commonly used in various biochemical and medical research applications. It is a derivative of fluorescein, a well-known fluorescent compound, and is often utilized for its ability to fluoresce under specific conditions. This compound is particularly valuable in cell viability assays, enzyme activity measurements, and as a marker in various imaging techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethylfluorescein diacetate typically involves the acetylation of 5-hydroxymethylfluorescein. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 40°C
Solvent: Acetone or dichloromethane
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: To handle large volumes of reactants
Continuous Stirring: To ensure uniform reaction conditions
Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxymethylfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to 5-hydroxymethylfluorescein in the presence of water and a base.
Oxidation: It can be oxidized to form various oxidized derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, base (e.g., sodium hydroxide), room temperature
Oxidation: Oxidizing agents such as hydrogen peroxide, elevated temperatures
Substitution: Various nucleophiles, solvents like dichloromethane, room temperature to slightly elevated temperatures
Major Products
Hydrolysis: 5-Hydroxymethylfluorescein
Oxidation: Oxidized fluorescein derivatives
Substitution: Various substituted fluorescein derivatives
Aplicaciones Científicas De Investigación
5-Hydroxymethylfluorescein diacetate is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent marker in various chemical reactions and assays.
Biology: Employed in cell viability assays to distinguish live cells from dead cells based on fluorescence.
Medicine: Utilized in imaging techniques to visualize cellular and tissue structures.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Hydroxymethylfluorescein diacetate involves its conversion to 5-hydroxymethylfluorescein upon hydrolysis. This conversion is catalyzed by esterases present in living cells. The resulting 5-hydroxymethylfluorescein fluoresces under specific conditions, allowing for the visualization and measurement of various biological processes. The molecular targets and pathways involved include:
Esterases: Enzymes that catalyze the hydrolysis of the diacetate groups.
Fluorescence Pathways: The excitation and emission of light by the fluorescein moiety.
Comparación Con Compuestos Similares
5-Hydroxymethylfluorescein diacetate is unique due to its specific fluorescent properties and its ability to be hydrolyzed to a fluorescent product. Similar compounds include:
Fluorescein diacetate: Another fluorescent dye with similar properties but different hydrolysis products.
Carboxyfluorescein diacetate: A compound with similar applications but different chemical structure and properties.
Calcein AM: A non-fluorescent compound that becomes fluorescent upon hydrolysis, used in similar applications.
Propiedades
Fórmula molecular |
C25H18O8 |
|---|---|
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
[6'-acetyloxy-5-(hydroxymethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/C25H18O8/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11,26H,12H2,1-2H3 |
Clave InChI |
WOTLWOAUPKWMRE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CO)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


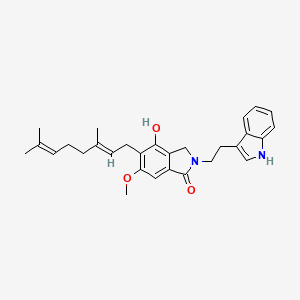
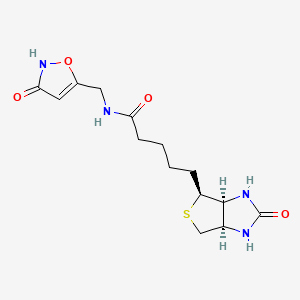
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)


![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
